Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH is a synthetic peptide composed of several amino acids, each protected by a tert-butyloxycarbonyl (Boc) group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of each amino acid during the synthesis process. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the Boc group using trifluoroacetic acid (TFA).
Coupling: of the next Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a strong acid like hydrofluoric acid (HF) or TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of specific amino acid side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are typical coupling reagents.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with oxidized or reduced side chains.
Scientific Research Applications
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and peptide bond formation.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH depends on its specific application. In general, peptides like this one can interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The Boc group protects the amino acids during synthesis but is removed before the peptide exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- Boc-DL-Ala-Gly-OH
- Boc-Gly-Phe-Phe-OMe
- Boc-Tyr-D-Ala-Gly
Uniqueness
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for precise control over the synthesis and modification of the peptide, making it valuable for various research applications.
Properties
Molecular Formula |
C40H59N7O10 |
---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55) |
InChI Key |
CYNSTRDQLTUBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.